molecular formula C22H14N4O7 B2893771 3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-87-5

3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2893771
CAS No.: 887898-87-5
M. Wt: 446.375
InChI Key: YBAALMJJRPCLIX-UHFFFAOYSA-N
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Description

3-(2-Nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by dual nitro substituents on the benzamido (2-nitro) and phenyl (4-nitro) moieties. Benzofuran carboxamides are widely studied for their pharmacological applications, including antimicrobial, anticancer, and neurological activities, owing to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[(2-nitrobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O7/c27-21(15-5-1-3-7-17(15)26(31)32)24-19-16-6-2-4-8-18(16)33-20(19)22(28)23-13-9-11-14(12-10-13)25(29)30/h1-12H,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAALMJJRPCLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-(2-nitrobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with nitro and amide substituents. The presence of these functional groups is significant for its biological interactions.

Property Value
Molecular Formula C₁₈H₁₅N₃O₄
Molecular Weight 341.33 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound was found to activate caspase pathways, which are crucial for the execution of apoptosis.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer progression. The nitrophenyl group enhances the binding affinity to the enzyme's active site, leading to effective inhibition .

The proposed mechanism of action involves the compound's interaction with specific molecular targets within cancer cells. By binding to these targets, it can disrupt critical signaling pathways that promote cell proliferation and survival. This disruption leads to increased rates of apoptosis and reduced tumor growth .

Study 1: Anticancer Efficacy

In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent response in cell viability assays. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity against breast cancer cells.

Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition of a specific kinase associated with tumor growth. The compound demonstrated an IC50 value of 10 µM, highlighting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Name IC50 (µM) Biological Activity
This compound15Anticancer
3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide20Anticancer
3-(2-methylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide25Moderate anticancer activity

This table illustrates that while other compounds exhibit anticancer activity, the target compound shows superior efficacy.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Halogenated Derivatives : Chlorophenyl () and trifluoromethoxyphenyl () substituents improve lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • Oxygenated Substituents : Ethoxyphenyl () and hydroxycarbamoyl () groups enhance aqueous solubility, favoring pharmacokinetic profiles .

Challenges :

  • Steric hindrance from bulky substituents (e.g., trifluoromethoxy in ) may reduce coupling efficiency .

Physicochemical Properties

  • Solubility : Nitro groups reduce solubility in aqueous media; ethoxy or hydroxy substituents () mitigate this .
  • Stability : Halogenated analogs () show improved stability under physiological conditions .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with nitro groups causing deshielding (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~494) .
  • X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for nitrobenzamido substituents .

How do functional groups influence the compound’s reactivity and stability?

Q. Basic

  • Nitro Groups : Electron-withdrawing effects reduce nucleophilic aromatic substitution but enable reduction to amines (e.g., using Sn/HCl) .
  • Amide Linkages : Participate in hydrogen bonding, affecting solubility (e.g., poor in water, improved in DMSO) . Stability studies under varying pH (e.g., degradation in strong acids) guide formulation .

What experimental designs address contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for purity (HPLC ≥95%) .
  • Dose-Response Curves : Identify EC50_{50} discrepancies via nonlinear regression analysis, accounting for solvent effects (e.g., DMSO cytotoxicity) .
  • Meta-Analysis : Cross-reference IC50_{50} values from SPR (surface plasmon resonance) and radioligand assays to validate target interactions .

What methodologies are employed in computational modeling of this compound?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., kinases), with force fields (AMBER) optimizing ligand-protein interactions .
  • DFT Calculations : Gaussian09 computes electrostatic potentials, revealing nitro group charge distribution and reactivity hotspots .
  • ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., logP ~3.2, indicating moderate lipophilicity) .

How can reaction yields be improved during scale-up synthesis?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for amidation steps, enhancing efficiency .
  • Catalytic Optimization : Use Pd/C for nitro reductions, achieving >90% yield under H2_2 atmospheres .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates with >85% recovery .

What strategies mitigate solubility challenges in biological assays?

Q. Basic

  • Co-Solvents : Use 10% DMSO in PBS, ensuring <0.1% final concentration to avoid cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the benzofuran oxygen for enhanced aqueous solubility .

How are crystallographic data analyzed to resolve structural ambiguities?

Q. Advanced

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twin domains, common in nitro-substituted crystals .
  • Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C–H···O bonds between nitro groups) .

What in vitro assays validate mechanisms of action?

Q. Advanced

  • Kinase Inhibition : ADP-Glo™ assays measure ATP consumption in target kinases (IC50_{50} reported at 0.5–2 µM) .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies cell death pathways .

How do substituent modifications alter pharmacological profiles?

Q. Advanced

  • SAR Studies : Replace 4-nitrophenyl with 4-fluorophenyl to enhance metabolic stability (t1/2_{1/2} increased by 40%) .
  • Nitro→Amino Reduction : Improves solubility but may reduce target affinity (Kd_d shifts from 10 nM to 1 µM) .

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